molecular formula C12H12N4O5 B1414868 Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate CAS No. 1049874-06-7

Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

Cat. No. B1414868
M. Wt: 292.25 g/mol
InChI Key: FPZSNWXAINCYMQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate (ENPT) is a novel synthetic compound that has recently been investigated for its potential to act as a therapeutic agent. ENPT is structurally similar to the widely used antifungal drug fluconazole, but has been found to possess a number of additional properties that may make it a valuable therapeutic agent.

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate . This compound belongs to the class of indole derivatives, which have shown diverse biological and pharmacological activities . I’ll provide six unique applications, each with the requested details:

  • Antiviral Activity

    • Methods/Experimental Procedures : Researchers synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and investigated their inhibitory activity against influenza A. Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed promising activity .
    • Results/Outcomes : The compound exhibited an IC50 value of 7.53 μmol/L against influenza A, with a high selectivity index (SI) value of 17.1 for CoxB3 virus .
  • Antibacterial Activity

    • Results/Outcomes : The compounds demonstrated a wide range of biological and pharmacological activities, including potential antibacterial effects .
  • Anti-Inflammatory Activity

    • Results/Outcomes : Data on anti-inflammatory effects are not directly available for this compound, but its indole scaffold suggests potential activity .
  • Anticancer Activity

    • Results/Outcomes : No direct anticancer data are available, but indole derivatives often show promise in cancer research .
  • Antioxidant Activity

    • Results/Outcomes : No specific antioxidant data are reported for this compound, but indole-based molecules are known for their antioxidant potential .
  • Antimicrobial Activity

    • Results/Outcomes : While direct data are not available, the indole scaffold suggests potential antimicrobial activity .

properties

IUPAC Name

ethyl 1-(3-nitrophenyl)-6-oxo-2,5-dihydro-1,2,4-triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c1-2-21-12(18)11-13-7-10(17)15(14-11)8-4-3-5-9(6-8)16(19)20/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZSNWXAINCYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NCC(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 2
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 3
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 4
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 5
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate
Reactant of Route 6
Ethyl 1-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

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